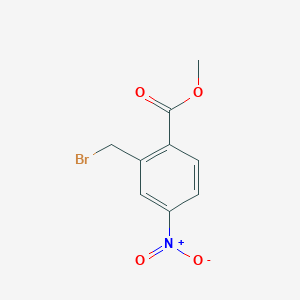

Methyl 2-(bromomethyl)-4-nitrobenzoate

Übersicht

Beschreibung

Methyl 2-(bromomethyl)-4-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring a bromomethyl group and a nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-nitrobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group at the ortho position relative to the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(bromomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

Reduction: The major product is methyl 2-(aminomethyl)-4-nitrobenzoate.

Oxidation: The major product is 2-(bromomethyl)-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 2-(bromomethyl)-4-nitrobenzoate serves as a crucial intermediate in the synthesis of various complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, which are essential in creating more intricate structures. Specifically, it is utilized in:

- Synthesis of Pharmaceuticals : This compound is instrumental in developing potential drug candidates that target specific enzymes or receptors, enhancing therapeutic efficacy.

- Agrochemicals : It contributes to the synthesis of compounds used in agriculture, including pesticides and herbicides.

Biological Applications

In biological research, this compound plays a significant role in modifying biomolecules. Its applications include:

- Enzyme Mechanism Studies : The compound can modify enzymes through nucleophilic substitution, facilitating the investigation of enzyme mechanisms and protein functions.

- Cellular Effects : It influences cellular processes by interacting with proteins and altering signaling pathways. This modification can lead to changes in gene expression and cellular metabolism.

Medical Research

The compound is also significant in medical research as a precursor for synthesizing drug candidates. Notably:

- Folate Analogues : this compound is essential for synthesizing folate analogues like 5-deazapteroyl-L-glutamate. These analogues are being studied for their interactions with folylpolyglutamate synthetase (FPGS), an enzyme critical to folate metabolism and antifolate drug efficacy .

- Genotoxic Impurities Monitoring : It is monitored as a potential impurity in drugs like Lenalidomide. Analytical methods have been developed to quantify trace levels of this compound to ensure safety and efficacy .

Industry Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials such as:

- Polymers : The compound's reactivity allows it to be incorporated into polymeric materials.

- Dyes : It can serve as a building block for synthesizing various dyes used in textiles and other applications.

Case Study: Folate Analogues Synthesis

Research has demonstrated the importance of this compound in synthesizing rotationally restricted analogues of folate metabolites. These studies focus on how these analogues interact with FPGS, aiming to develop more potent antifolate therapies.

Analytical Methods for Impurity Detection

A notable study developed an HPLC method to detect this compound as an impurity in pharmaceutical formulations. The method showed high sensitivity and accuracy, enabling the quantification of this compound at sub-ppm levels .

| Method | Sensitivity | Linearity Range | Detection Limit |

|---|---|---|---|

| HPLC | 1 ng/mL | 0.5 - 10 ng/mL | 0.2 ppm |

Wirkmechanismus

The mechanism of action of methyl 2-(bromomethyl)-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-(chloromethyl)-4-nitrobenzoate

- Methyl 2-(iodomethyl)-4-nitrobenzoate

- Methyl 2-(bromomethyl)-3-nitrobenzoate

Uniqueness

Methyl 2-(bromomethyl)-4-nitrobenzoate is unique due to the specific positioning of the bromomethyl and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

Methyl 2-(bromomethyl)-4-nitrobenzoate is a synthetic compound with notable biological activities. Its structure, characterized by a nitro group and a bromomethyl substituent on a benzoate moiety, lends it various chemical properties that influence its interaction with biological systems. This article explores the biological activity of this compound, including its toxicity, genotoxicity, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 246.07 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a subject of interest in medicinal chemistry and toxicology.

Biological Activity Overview

-

Genotoxicity :

- This compound has been identified as a genotoxic impurity in pharmaceutical formulations. It has shown positive results in the Ames test, indicating its potential to cause mutations in bacterial DNA . This raises concerns regarding its safety in drug formulations, where limits on acceptable concentrations are critical.

-

Toxicity :

- The compound is associated with various toxicological effects, including irritation to the skin and respiratory tract. Prolonged exposure can lead to serious health issues such as asthma-like symptoms and reactive airways dysfunction syndrome (RADS) . The acute toxicity profile suggests that it may cause severe skin burns and eye damage upon contact .

- Inflammatory Response :

Case Study: Genotoxic Impurity Detection

A study focused on the detection of this compound as a genotoxic impurity in active pharmaceutical ingredients (APIs). The researchers developed a sensitive method using liquid chromatography-mass spectrometry (LC-MS) to quantify trace levels of this compound. The study highlighted that the compound's stability was an issue, with a half-life of less than two hours in solution .

Toxicological Assessment

A comprehensive review of the toxicological data revealed that repeated exposure to this compound could lead to chronic respiratory issues and skin irritation. The data indicate that while acute exposure results in immediate irritation, long-term exposure may result in persistent respiratory symptoms .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 2-(bromomethyl)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNKFDOPHHNVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568027 | |

| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133446-99-8 | |

| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 2-(bromomethyl)-4-nitrobenzoate in the synthesis of folate analogues and why is this research significant?

A: this compound is a key starting material in synthesizing rotationally restricted analogues of folate metabolites, specifically 5-deazapteroyl-L-glutamate and (6R,6S)-5-deaza-5,6,7,8-tetrahydropteroyl-L-glutamate. [] These analogues are being investigated for their interaction with folylpolyglutamate synthetase (FPGS). FPGS is a critical enzyme in folate metabolism and plays a role in the efficacy and selectivity of antifolate drugs. [] By understanding how structurally modified folate analogues interact with FPGS, researchers aim to develop more potent and selective antifolate therapies.

Q2: Why is this compound being monitored as a potential impurity in Lenalidomide, and how is it quantified?

A: this compound (MPN) has been identified as a potential genotoxic impurity in the drug substance Lenalidomide. [] Genotoxic impurities are a concern due to their potential to damage DNA and increase the risk of cancer. To ensure drug safety, it's crucial to monitor and control the levels of such impurities. A validated RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) method has been developed for the simultaneous detection and quantification of MPN along with other potential genotoxic impurities in Lenalidomide. This method uses a specific column and mobile phase composition for separation, with UV detection at 210 nm, achieving a linear quantification range for MPN between 6.47-89.7 ppm. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.